
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Thioether Formation:
Imidazole Substitution: The final step involves the substitution of the imidazole ring onto the thioether intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 5-methylisoxazole with imidazole derivatives, followed by thioacetylation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy compared to traditional antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Vancomycin | 16 |
Escherichia coli | 16 | Ciprofloxacin | 32 |
Mycobacterium tuberculosis | 4 | Isoniazid | 8 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The results indicate that it induces apoptosis in cancer cells, leading to reduced cell viability.
Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
---|---|---|---|
MDA-MB-231 | 10 | Doxorubicin | 5 |
HepG2 | 15 | Cisplatin | 12 |
Case Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.
Case Study on Cytotoxic Effects
In a comparative analysis published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that this compound exhibited superior activity compared to existing chemotherapeutics, particularly in inducing apoptosis through caspase activation.
Wirkmechanismus
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-methylisoxazol-3-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- N-(5-methylisoxazol-3-yl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications to achieve desired outcomes.
Biologische Aktivität
N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring and an imidazole moiety, which are known to contribute to various biological activities. Its structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from bioisosteric replacements have shown varying degrees of inhibition in carrageenan-induced paw edema in animal models. A study reported that certain derivatives inhibited inflammation by up to 53.41%, comparable to standard anti-inflammatory drugs like sodium diclofenac .
Table 1: Anti-inflammatory Activity of Related Compounds
Compound | % Inhibition of Paw Edema |
---|---|
Reference Drug (Sodium Diclofenac) | 53.41% |
Compound 2c | 3.61% |
Compound MTB | 45.77% |
Compound 3b | 51.81% |
2. Antimicrobial Activity
The imidazole-containing compounds have been studied for their antimicrobial properties against various pathogens. In a comparative study, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition varied among compounds, indicating that modifications in the structure can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Results
Compound | Zone of Inhibition (mm) |
---|---|
Compound 5a | 15 (E. coli) |
Compound 5c | 20 (P. aeruginosa) |
Streptomycin (Control) | 28 (E. coli) |
The biological activity of this compound is hypothesized to involve interaction with key molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Molecular docking studies suggest that certain modifications can enhance binding affinity, leading to improved pharmacological effects .
Case Studies
A notable study investigated the therapeutic potential of imidazole derivatives, including the compound , in treating conditions associated with inflammation and infection. The findings indicated that these compounds could disrupt nitric oxide-dependent pathways involved in inflammation, thereby providing a dual mechanism of action: targeting both inflammatory mediators and microbial pathogens .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-3-5-13(8-11)20-7-6-17-16(20)23-10-15(21)18-14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKZCYDQCTQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.